N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-20(24-17-9-2-1-3-10-17)15-28-21-22(27)25(14-13-23-21)19-12-6-8-16-7-4-5-11-18(16)19/h4-8,11-14,17H,1-3,9-10,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVKVKUBPFAFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS Number: 900007-55-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | This compound |
The structure consists of a cyclohexyl group, a naphthalene moiety, and a thioacetamide functional group, which is believed to contribute to its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited notable cytotoxicity, particularly against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
For instance, a study reported an IC50 value of approximately 29 μM against the HeLa cell line, indicating significant antitumor potential. This activity is attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival and proliferation .
The proposed mechanisms through which this compound exerts its cytotoxic effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell growth and survival.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the naphthalene or cyclohexyl groups can lead to variations in potency and selectivity against different cancer cell lines.
Research indicates that compounds with increased lipophilicity tend to exhibit enhanced cellular uptake and cytotoxicity . The presence of the thioacetamide group is crucial as it may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds with similar structures:
- Thiadiazole Derivatives : Compounds incorporating thiadiazole rings have shown significant antitumor activity due to their ability to modulate enzyme activity and induce apoptosis in cancer cells .
- Phthalimide-Based Compounds : Research has highlighted that derivatives containing phthalimide moieties exhibit remarkable pharmacological effects, including anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous thioacetamide derivatives:
Structural and Functional Insights
This may influence binding interactions in biological systems . The naphthalen-1-yl substituent contributes steric bulk and π-π stacking capability, analogous to the dimethoxypyrimidine group in SR26467 () but distinct from styryl or benzothiazole groups in other analogs .
Synthetic Efficiency: Yields for similar compounds range widely (32–85%), with sodium acetate in ethanol () offering higher efficiency compared to Cs₂CO₃/NaI in acetonitrile () or chromatography-dependent methods (). The target compound’s synthesis may require optimization to balance yield and purity .
Pharmacological Potential: SR26467 () demonstrates metalloproteinase-targeting activity, suggesting that the naphthalene-thioacetamide scaffold could have broader therapeutic relevance. The target compound’s dihydropyrazine core may modulate selectivity or potency compared to triazole-based analogs .
Electronic and Steric Effects: The electron-withdrawing 3-oxo group on the dihydropyrazine ring may increase electrophilicity at the sulfur atom, affecting reactivity in nucleophilic environments. This contrasts with electron-neutral triazole or pyridine systems .
Research Findings and Data
Physicochemical Properties (Hypothesized)
| Property | Target Compound | SR26467 () | N-(4-chlorophenyl) derivative () |
|---|---|---|---|
| Molecular Weight | ~437.5 g/mol | ~523.6 g/mol | ~450.9 g/mol |
| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 7 | 4 |
Key Comparative Observations
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability better than the more polar SR26467 (~2.8 LogP) .
- The N-(4-chlorophenyl) derivative () exhibits higher lipophilicity (~3.5 LogP), which may limit aqueous solubility but enhance tissue penetration .
Q & A
Q. What are the common synthetic routes for N-cyclohexyl-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the dihydropyrazinone core via condensation of substituted pyrazine derivatives with naphthalen-1-yl groups under reflux conditions (e.g., using acetic acid as a solvent) .
- Step 2: Introduction of the thioether linkage via nucleophilic substitution, often employing thioglycolic acid derivatives and a base like triethylamine to facilitate sulfur bridge formation .
- Step 3: Acylation with N-cyclohexyl-2-chloroacetamide in the presence of coupling agents (e.g., DCC/DMAP) to finalize the acetamide moiety . Key parameters include temperature control (60–100°C), inert atmospheres (N₂/Ar), and solvents like DMF or THF .
Q. How is the structural integrity of this compound validated?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected ~480–500 Da) .
- X-ray Crystallography: Single-crystal analysis resolves ambiguities in stereochemistry and bond lengths (e.g., SHELX software for refinement) .
Q. What pharmacological activities are associated with this compound’s structural analogs?
Analogous thioacetamide derivatives exhibit:
- Enzyme Inhibition: Thieno[3,2-d]pyrimidine analogs target kinases and proteases (IC₅₀ values ~0.5–5 μM) .
- Antimicrobial Activity: Pyrazolo-pyrimidine derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Anticancer Potential: Thiadiazole-containing analogs induce apoptosis in cancer cell lines (e.g., IC₅₀ = 10 µM in MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical thioether formation step?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur intermediates .
- Catalysis: KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency .
- Temperature Gradients: Gradual heating (40°C → 80°C) minimizes side reactions like oxidation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .
Q. How to resolve contradictions in structural data between NMR and X-ray crystallography?
- Dynamic Effects: NMR may indicate conformational flexibility (e.g., cyclohexyl chair-flipping), whereas X-ray captures a single crystalline state .
- Tautomerism: The 3-oxo-3,4-dihydropyrazin-2-yl group may exist in keto-enol forms, leading to NMR signal splitting vs. fixed X-ray coordinates .
- Validation Tools: Cross-validate using density functional theory (DFT) calculations to reconcile spectroscopic and crystallographic data .
Q. What computational strategies predict this compound’s binding affinity for kinase targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors at the thioether group) using MOE or Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
